molecular formula C12H23NO4 B13703005 2-[(Boc)(ethyl)amino]pentanoic Acid

2-[(Boc)(ethyl)amino]pentanoic Acid

Cat. No.: B13703005
M. Wt: 245.32 g/mol
InChI Key: LDAUHKJFPVWUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Boc)(ethyl)amino]pentanoic Acid is a synthetic unnatural amino acid derivative featuring a pentanoic acid backbone substituted at the second carbon with a tert-butoxycarbonyl (Boc)-protected ethylamino group. The Boc group serves as a temporary protective moiety in peptide synthesis, enabling selective deprotection under acidic conditions. This compound is structurally significant in medicinal chemistry for designing peptide-based therapeutics and enzyme inhibitors, where its ethylamino side chain may influence steric bulk, solubility, and biological interactions .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8-9(10(14)15)13(7-2)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15)

InChI Key

LDAUHKJFPVWUBH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N(CC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Protection of the Amino Group Using Boc Chemistry

The Boc protecting group is introduced to the amino group to prevent unwanted side reactions during subsequent synthetic steps. This is conventionally achieved by reacting the free amino acid or amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Typical reaction conditions:

Parameter Condition
Reagents Amino acid or amine + Boc₂O
Base Triethylamine (2 eq)
Solvent THF or DCM
Temperature Room temperature (20–25 °C)
Reaction time 1–4 hours
Work-up Aqueous extraction, drying, concentration

This step yields the N-Boc protected amino acid intermediate with the amino group sterically shielded for further functionalization.

One-Pot Tandem Reductive Amination and Boc Protection for Secondary Amines

An alternative modern synthetic approach involves a one-pot tandem direct reductive amination of aldehydes with primary amines, followed by in situ Boc protection using di-tert-butyl dicarbonate and sodium triacetoxyborohydride (STAB) as a reducing agent.

Key features of this method:

  • Efficient and selective formation of N-Boc secondary amines.
  • Avoids side reactions such as dialkylation or lactamization by trapping the intermediate amine with Boc₂O.
  • Mild reaction conditions at room temperature.
  • Applicable to a variety of aldehyde and amine substrates.

General procedure:

Step Description
Imine formation Stir aldehyde and amine hydrochloride with triethylamine in anhydrous DCM for 1 hour at room temperature.
Boc protection and reduction Add Boc₂O followed by sodium triacetoxyborohydride, stir for 4 hours at room temperature.
Work-up Quench with saturated NaHCO₃, extract with DCM, dry, concentrate, and purify by flash chromatography.

This method has been demonstrated to yield N-Boc protected secondary amines with high purity and yield, suitable for further transformations.

Esterification (If Applicable)

In some derivatives related to 2-[(tert-Butoxycarbonyl)(ethyl)amino]pentanoic acid, such as ethyl esters, the carboxylic acid group is esterified to improve solubility or reactivity.

Common esterification method:

This step is generally performed after Boc protection to avoid side reactions on the amino group.

Chiral Resolution and Purification

To ensure stereochemical purity, the following techniques are employed:

Purification is typically achieved via recrystallization or flash chromatography to obtain the compound with high enantiomeric excess (ee) and chemical purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Reference
Boc protection of amino group Boc₂O, triethylamine, THF/DCM, rt, 1–4 h Protects amine, prevents side reactions
Introduction of ethyl substituent Chiral amino acid precursors or asymmetric synthesis Stereoselective installation of ethyl side chain
One-pot reductive amination + Boc protection Aldehyde, primary amine, Boc₂O, STAB, DCM, rt Efficient N-Boc secondary amine synthesis
Esterification (optional) Ethanol, acid catalyst (H₂SO₄), reflux Converts acid to ethyl ester
Chiral resolution and purification Chiral chromatography, enzymatic methods Ensures high enantiomeric purity

Analytical Characterization Relevant to Preparation

To confirm the successful preparation of 2-[(tert-Butoxycarbonyl)(ethyl)amino]pentanoic acid, the following analytical methods are standard:

Technique Purpose Typical Observations Reference
¹H and ¹³C NMR Confirm Boc group integrity, ethyl substituent, and backbone structure Boc tert-butyl protons at δ ~1.4 ppm; ethyl group signals at δ ~0.9–1.2 ppm
Mass Spectrometry (HRMS) Verify molecular ion peak and fragmentation Molecular ion [M+H]⁺ consistent with formula
Infrared Spectroscopy (IR) Identify functional groups Ester C=O stretch ~1700 cm⁻¹, NH stretch ~3300 cm⁻¹
Optical Rotation Confirm stereochemistry Specific rotation consistent with (R) or (S) enantiomer
Chiral HPLC Determine enantiomeric excess Single enantiomer peak on chiral column

The preparation of 2-[(tert-Butoxycarbonyl)(ethyl)amino]pentanoic acid involves well-established synthetic steps centered on Boc protection, stereoselective introduction of the ethyl side chain, and purification to achieve high stereochemical purity. Modern methods such as one-pot reductive amination combined with Boc protection provide efficient and selective routes to N-Boc secondary amines, applicable to this compound class.

Industrial scale-up benefits from continuous flow techniques and optimized reaction conditions to maximize yield and purity. Analytical characterization ensures the structural integrity and enantiomeric purity essential for its applications in peptide synthesis and pharmaceutical research.

Chemical Reactions Analysis

MFCD19556596 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

MFCD19556596 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, MFCD19556596 is being explored for its potential therapeutic applications, including its use as a drug candidate. In industry, the compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD19556596 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares 2-[(Boc)(ethyl)amino]pentanoic Acid with structurally related compounds, emphasizing substituent variations, physicochemical properties, and applications:

Compound Name Substituents/Protective Groups Molecular Weight (g/mol) Optical Rotation ([α]20D, solvent) Key Applications Source
2-[(Boc)(ethyl)amino]pentanoic Acid Boc, ethylamino ~245.3 (calculated) Not reported Peptide synthesis, enzyme inhibitors Target
Boc-MeNva-OH Boc, methylamino 231.29 Oil (no optical data) Unnatural amino acid derivatives
Fmoc-N-Me-Orn(Boc)-OH Fmoc, Boc, methylamino 468.54 N/A Solid-phase peptide synthesis
5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino ~333.4 (calculated) N/A Antibody binding studies
(S)-2-(Fmoc-amino)-5-(4-methylpiperazin-1-yl)pentanoic acid Fmoc, 4-methylpiperazinyl ~500 (estimated) −7.3 (c = 0.5 in DMF) Drug discovery, receptor modulation

Key Differences and Functional Implications

Protective Groups: Boc vs. Fmoc: The Boc group (acid-labile) contrasts with fluorenylmethyloxycarbonyl (Fmoc, base-labile), impacting synthetic strategies. For example, Fmoc-N-Me-Orn(Boc)-OH allows orthogonal deprotection in multi-step peptide synthesis . Ethyl vs.

Biological Activity: The phenylcyclohexylamino variant () exhibited high affinity for phencyclidine (PCP) receptors, with its bulky substituent critical for pharmacological activity. This highlights how side-chain modifications influence target binding . 4-Methylpiperazinyl derivatives () show variable optical rotations, suggesting stereochemical sensitivity to substituent size and polarity. This is critical for enantioselective synthesis .

Physicochemical Properties :

  • Boc-MeNva-OH exists as an oil, contrasting with the crystalline nature of Fmoc-protected analogs. Solubility differences may affect purification and formulation .
  • Optical activity data (e.g., [α]20D = −7.3 for 4-methylpiperazinyl derivatives) underscore the role of substituents in chiral center stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(Boc)(ethyl)amino]pentanoic Acid while ensuring high yield and purity?

  • Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by coupling reactions. For instance, tert-butyl acetate and HClO4 can be used to introduce the Boc group, as described in similar syntheses . Purification via crystallization (e.g., ethyl acetate/petroleum ether) and characterization using ¹H/¹³C NMR (e.g., δ 174.12 for carboxylic acid protons) are critical for confirming structural integrity and purity. Researchers should monitor reaction pH and temperature to avoid side products.

Q. What analytical techniques are recommended for characterizing 2-[(Boc)(ethyl)amino]pentanoic Acid?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : To resolve stereochemistry and confirm Boc-group integrity (e.g., δ 7.33–7.11 ppm for aromatic protons in intermediates) .
  • HPLC-MS : For assessing purity and detecting trace impurities.
  • FT-IR : To verify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H bends (~1550 cm⁻¹).
  • Elemental analysis : To validate molecular composition.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Wear PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
  • Use fume hoods for reactions involving volatile reagents (e.g., Ac2O in synthesis) .
  • Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How do batch-to-batch variations in Boc-protected intermediates affect downstream bioactivity assays?

  • Methodological Answer : Variations in peptide content, salt residues, or impurities (common in research-grade batches) can alter solubility and bioactivity . To mitigate:

  • Request peptide content analysis and TFA removal validation (<1%) for cell-based assays.
  • Pre-screen batches using standardized bioassays (e.g., IL-6 binding assays) to ensure consistency .

Q. How can researchers design bioactivity studies to evaluate the therapeutic potential of this compound?

  • Methodological Answer :

  • Target identification : Use computational docking (e.g., PubChem’s InChI key: UNBRGNIQENQVDN) to predict interactions with enzymes like MMP3 or IL-6 .
  • In vitro assays : Test anticonvulsant or anti-inflammatory activity using recombinant proteins (e.g., human MMP3 from R&D Systems) .
  • Dose-response curves : Optimize concentrations based on solubility (e.g., PBS buffer) and cytotoxicity thresholds.

Q. What strategies improve the stability of Boc-protected derivatives under physiological conditions?

  • Methodological Answer :

  • pH optimization : Use buffered solutions (e.g., PBS pH 7.4) to prevent Boc-group hydrolysis.
  • Lyophilization : Stabilize the compound for long-term storage.
  • Structural analogs : Compare with methyl ester derivatives (e.g., ethyl 2-{[(Boc)amino]}oxazole-5-carboxylate) to identify more stable motifs .

Q. How can computational modeling aid in predicting the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate activation energies for coupling steps.
  • Analyze steric effects using molecular dynamics simulations (e.g., Boc-group bulkiness) .
  • Validate predictions with experimental kinetic data (e.g., reaction rates with EDC/NHS) .

Q. How should researchers address contradictory data in bioactivity studies (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Control experiments : Verify reagent purity (e.g., nanobody lot consistency) .
  • Statistical rigor : Use triplicate measurements and ANOVA to assess significance.
  • Meta-analysis : Compare with structurally similar compounds (e.g., 2-amino-2-ethyl-pentanoic acid derivatives) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.